N-(Phenylacetyl)-L-methionylglycine N-(Phenylacetyl)-L-methionylglycine
Brand Name: Vulcanchem
CAS No.: 681856-49-5
VCID: VC16794997
InChI: InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(21)16-10-14(19)20)17-13(18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1
SMILES:
Molecular Formula: C15H20N2O4S
Molecular Weight: 324.4 g/mol

N-(Phenylacetyl)-L-methionylglycine

CAS No.: 681856-49-5

Cat. No.: VC16794997

Molecular Formula: C15H20N2O4S

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

N-(Phenylacetyl)-L-methionylglycine - 681856-49-5

Specification

CAS No. 681856-49-5
Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
IUPAC Name 2-[[(2S)-4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoyl]amino]acetic acid
Standard InChI InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(21)16-10-14(19)20)17-13(18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1
Standard InChI Key ZQOBNWOOGJYALN-LBPRGKRZSA-N
Isomeric SMILES CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1
Canonical SMILES CSCCC(C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

N-(Phenylacetyl)-L-methionylglycine (molecular formula: C<sub>16</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>S) is a modified dipeptide formed by the conjugation of phenylacetic acid to the N-terminus of L-methionylglycine (Met-Gly). The core dipeptide, Met-Gly, consists of L-methionine (a sulfur-containing amino acid) linked via a peptide bond to glycine (the simplest amino acid) . The phenylacetyl moiety introduces aromatic and lipophilic characteristics, potentially enhancing blood-brain barrier penetration—a feature observed in structurally related nootropics like Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) .

Molecular Configuration and Stereochemistry

The compound’s stereochemical integrity derives from the L-configuration of methionine, ensuring compatibility with biological systems. The phenylacetyl group’s planar benzene ring may facilitate π-π interactions with neuronal receptors or enzymes, similar to mechanisms observed in Noopept .

Table 1: Comparative Molecular Properties of N-Acylated Dipeptides

PropertyN-(Phenylacetyl)-L-MethionylglycineNoopept L-Methionylglycine
Molecular FormulaC<sub>16</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>SC<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>C<sub>7</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub>S
Molecular Weight (g/mol)351.42292.33206.27
Key Functional GroupsPhenylacetyl, thioether, peptide bondsPhenylacetyl, ethyl ester, peptide bondsThioether, peptide bonds

Hypothetical Synthesis Pathways

The synthesis of N-(Phenylacetyl)-L-methionylglycine likely follows established peptide acylation methods, analogous to Noopept’s production . A proposed three-step protocol includes:

Dipeptide Formation

  • Methionylglycine Synthesis:
    L-methionine and glycine are coupled via solid-phase peptide synthesis (SPPS) or solution-phase methods. Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate amide bond formation .

N-Terminal Acylation

  • Phenylacetyl Group Introduction:
    Phenylacetyl chloride reacts with the N-terminal amine of Met-Gly in anhydrous dichloromethane at 0–5°C. A base (e.g., K<sub>2</sub>CO<sub>3</sub>) neutralizes HCl byproducts .

Purification and Characterization

  • Recrystallization and Analysis:
    Crude product is recrystallized from ethyl acetate and characterized via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Key spectral signatures include:

    • <sup>1</sup>H NMR: δ 7.25–7.37 (m, 5H, aromatic), 3.75 (s, 2H, CH<sub>2</sub>-Ph), 2.10–4.63 (protons from methionine and glycine) .

    • HRMS: [M+H]<sup>+</sup> at m/z 352.1432 (calculated for C<sub>16</sub>H<sub>22</sub>N<sub>3</sub>O<sub>4</sub>S).

Pharmacological and Metabolic Considerations

Metabolic Fate and Stability

Comparative Analysis with Clinical-stage Analogs

Table 2: Key Differences Between N-(Phenylacetyl)-L-Methionylglycine and Noopept

ParameterN-(Phenylacetyl)-L-MethionylglycineNoopept
Amino Acid SequenceMethionine-GlycineProline-Glycine
Functional ModificationsFree carboxylic acidEthyl ester
Molecular Weight351.42 g/mol292.33 g/mol
Theoretical LogP~1.8 (estimated)1.5 (experimental)
Target IndicationsCognitive enhancement (hypothetical)Cognitive disorders

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